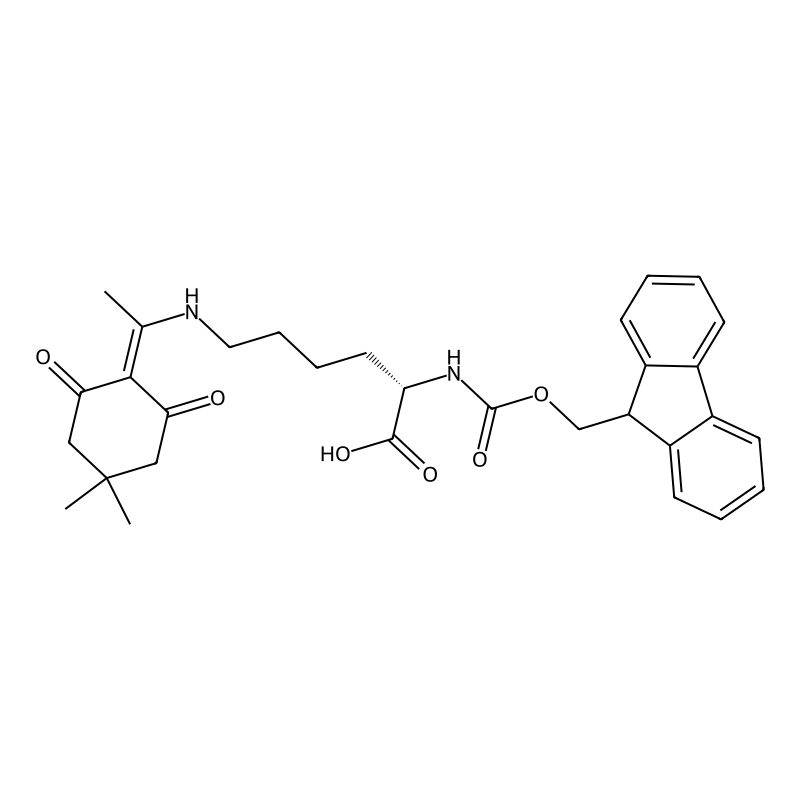Fmoc-Lys(Dde)-OH

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Fmoc (Fluorenylmethoxycarbonyl)
This group protects the alpha-amino group (N-terminus) of the lysine residue. It can be selectively removed under mild conditions using piperidine, allowing for further chain elongation during peptide synthesis using a technique called Solid-Phase Peptide Synthesis (SPPS) .
Dde (4,4-dimethyl-7-methoxycarbonylcoumarin)
This group protects the side chain (epsilon-amino group) of the lysine residue. It can be cleaved under different conditions compared to Fmoc, allowing for selective removal and modification of the side chain without affecting the peptide backbone . This property makes Fmoc-Lys(Dde)-OH a quasi-orthogonally protected lysine derivative, offering greater flexibility in peptide design and synthesis.
Applications of Fmoc-Lys(Dde)-OH:
Synthesis of Complex Peptides:
Branched peptides
Fmoc-Lys(Dde)-OH allows for the incorporation of branching points within the peptide chain by utilizing the deprotected side chain for further conjugation reactions . This enables the development of peptides with specific functionalities and improved binding properties.
Di-epitopic peptides
These peptides contain two distinct epitopes, which are regions recognized by the immune system. Fmoc-Lys(Dde)-OH facilitates the synthesis of di-epitopic peptides by enabling the controlled attachment of different antigenic moieties to the lysine side chain .
Construction of Diverse Peptide Structures:
Cyclic peptides
The deprotected side chain of Fmoc-Lys(Dde)-OH can be used to form linkages between different parts of the peptide chain, leading to the formation of cyclic structures. These cyclic peptides often exhibit enhanced stability and biological activity compared to their linear counterparts .
TASP molecules
These are molecules containing both peptide and carbohydrate moieties, offering unique properties for applications in drug discovery and diagnostics. Fmoc-Lys(Dde)-OH allows for the attachment of carbohydrates to the lysine side chain, facilitating the creation of TASP molecules .
Other Applications:
Preparation of modified peptides
The deprotected side chain of Fmoc-Lys(Dde)-OH can be further functionalized with various chemical groups to create modified peptides with tailored properties .
Combinatorial chemistry
Fmoc-Lys(Dde)-OH can be used in libraries of building blocks for the rapid synthesis and screening of large numbers of peptides, aiding in drug discovery and development .
Fmoc-Lys(Dde)-OH, also known as N-alpha-(9-fluorenylmethyloxycarbonyl)-N-epsilon-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-L-lysine, is a derivative of the amino acid lysine that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the alpha position and a 4,4-dimethyl-2,6-dioxocyclohex-1-ylidene (Dde) protecting group at the epsilon position. This compound has a molecular formula of C₃₁H₃₆N₂O₆ and a molecular weight of approximately 532.63 g/mol . The Fmoc group is commonly used in solid-phase peptide synthesis as a protecting group due to its stability under basic conditions and ease of removal under mildly acidic conditions.
Fmoc-Lys(Dde)-OH is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc group is removed using a solution of piperidine in dimethylformamide, allowing for subsequent coupling reactions with other amino acids. The Dde group provides an orthogonal protection strategy, enabling selective derivatization or cyclization reactions without interfering with the Fmoc group . The compound can participate in various coupling reactions facilitated by reagents such as benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) in conjunction with diisopropylethylamine (DIPEA) .
The biological activity of Fmoc-Lys(Dde)-OH is linked to its incorporation into peptides and proteins. By introducing non-proteinogenic amino acids or modifications, researchers can study protein interactions, enzyme activity, and receptor binding. The Dde protection allows for specific modifications that can enhance biological properties or facilitate the study of protein folding and function .
The synthesis of Fmoc-Lys(Dde)-OH typically involves several steps:
- Protection of Lysine: Starting from L-lysine, the alpha amine is protected with the Fmoc group.
- Dde Protection: The epsilon amine is then protected with the Dde group.
- Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels suitable for biological applications .
Fmoc-Lys(Dde)-OH is widely used in:
- Peptide Synthesis: It serves as a building block for synthesizing peptides containing lysine residues.
- Bioconjugation: Its unique protective groups allow for selective modifications that are useful in creating bioconjugates for drug delivery systems.
- Research: It aids in studying protein interactions and functions by allowing the incorporation of modified lysine residues into peptides .
Studies involving Fmoc-Lys(Dde)-OH often focus on its role in peptide interactions with biological targets. For instance, peptides synthesized using this compound can be evaluated for their binding affinity to receptors or enzymes. The ability to modify peptides at specific sites enhances the understanding of structure-activity relationships in biochemical pathways .
Several compounds bear structural similarities to Fmoc-Lys(Dde)-OH, each with unique features:
| Compound Name | Structure/Features | Unique Aspects |
|---|---|---|
| Fmoc-Lys(Alloc)-OH | Contains allyloxycarbonyl instead of Dde | Useful for different types of coupling reactions |
| Fmoc-Lys(Boc)-OH | Uses tert-butyloxycarbonyl as a protecting group | More stable under acidic conditions |
| Dde-Lys(Fmoc)-OH | Similar structure but with Dde at the alpha position | Allows different reactivity patterns |
Each compound's choice depends on the desired reaction conditions and specific applications in peptide synthesis .








